molecular formula C10H12BNO3 B15050427 3-(Azetidine-1-carbonyl)phenylboronic acid

3-(Azetidine-1-carbonyl)phenylboronic acid

Cat. No.: B15050427
M. Wt: 205.02 g/mol
InChI Key: WTIPJSDKDPMURS-UHFFFAOYSA-N
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Description

3-(Azetidine-1-carbonyl)phenylboronic acid is a compound that combines the structural features of azetidine, a four-membered nitrogen-containing heterocycle, and phenylboronic acid, a boron-containing organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the [2+2] cycloaddition reaction to form the azetidine ring, followed by Suzuki-Miyaura cross-coupling to attach the phenylboronic acid group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidine-1-carbonyl)phenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(Azetidine-1-carbonyl)phenylboronic acid involves its interaction with various molecular targets. The azetidine ring can act as a reactive site for nucleophilic attack, while the phenylboronic acid moiety can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of enzymes and other biological molecules, making this compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidine-1-carbonyl)phenylboronic acid is unique due to its combination of the azetidine ring and phenylboronic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and drug development .

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

[3-(azetidine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C10H12BNO3/c13-10(12-5-2-6-12)8-3-1-4-9(7-8)11(14)15/h1,3-4,7,14-15H,2,5-6H2

InChI Key

WTIPJSDKDPMURS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N2CCC2)(O)O

Origin of Product

United States

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